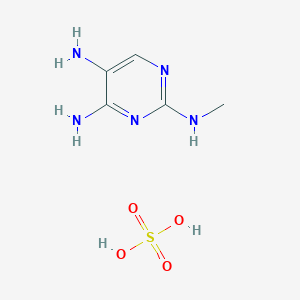![molecular formula C20H14ClNO3 B14006617 10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)
10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid is a complex organic compound that belongs to the class of quinolizine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted precursor with a chlorinating agent can yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts such as gold(I) complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
化学反应分析
Types of Reactions
10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products
These derivatives often exhibit enhanced biological activities and improved pharmacokinetic properties .
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: It has shown promising biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly for the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and conductivity
作用机制
The mechanism of action of 10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of DNA gyrase, leading to the disruption of DNA replication and cell division in bacteria .
相似化合物的比较
Similar Compounds
Indole Derivatives: These compounds share similar structural features and biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Coumarin Derivatives: These compounds exhibit diverse biological activities and are used in various medicinal applications
Uniqueness
10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid stands out due to its unique quinolizine core structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C20H14ClNO3 |
|---|---|
分子量 |
351.8 g/mol |
IUPAC 名称 |
10-chloro-4-oxo-3-phenyl-6,7-dihydrobenzo[a]quinolizine-1-carboxylic acid |
InChI |
InChI=1S/C20H14ClNO3/c21-14-7-6-13-8-9-22-18(15(13)10-14)17(20(24)25)11-16(19(22)23)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,24,25) |
InChI 键 |
VZEBHZYSIFGQFY-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(=C(C=C(C2=O)C3=CC=CC=C3)C(=O)O)C4=C1C=CC(=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


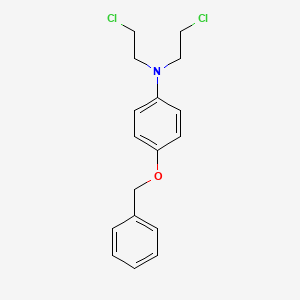

![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)
![1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14006549.png)
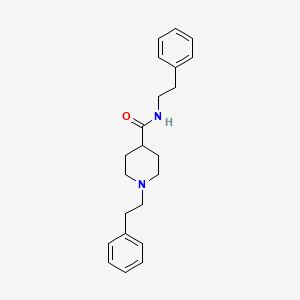
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide](/img/structure/B14006567.png)
![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)
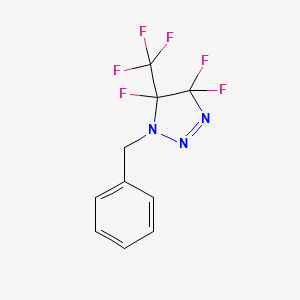
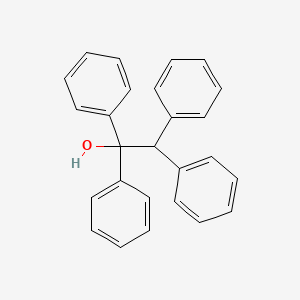

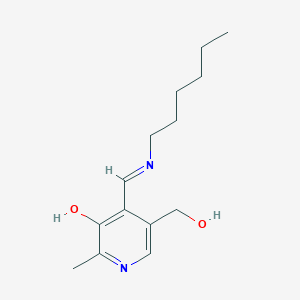
![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)
